Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features an isopentyl group, a phenyl group, and a biquinoline structure, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the biquinoline core, followed by the introduction of the phenyl and isopentyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.
Scientific Research Applications
Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with DNA to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Isoamyl phenylacetate: A related ester with a similar isopentyl group but different aromatic structure.
Nickel chloride complexes with substituted 4’-phenyl-2’,2’6’,2’'-terpyridine ligands: Compounds with similar phenyl and quinoline structures but different metal coordination.
Uniqueness
Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
62726-08-3 |
---|---|
Molecular Formula |
C30H26N2O2 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
3-methylbutyl 2-(4-phenylquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H26N2O2/c1-20(2)16-17-34-30(33)25-19-29(32-27-15-9-7-13-23(25)27)28-18-24(21-10-4-3-5-11-21)22-12-6-8-14-26(22)31-28/h3-15,18-20H,16-17H2,1-2H3 |
InChI Key |
ASFOUEMNXRJIBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.